molecular formula C20H24N2O3 B5260826 2,4-dimethoxy-N-(4-piperidin-1-ylphenyl)benzamide

2,4-dimethoxy-N-(4-piperidin-1-ylphenyl)benzamide

Cat. No.: B5260826
M. Wt: 340.4 g/mol
InChI Key: XVIKFLGWRBXPEH-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(4-piperidin-1-ylphenyl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4-piperidin-1-ylphenyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-piperidin-1-ylaniline. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(4-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dimethoxy-N-(4-piperidin-1-ylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-piperidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-N-(4-piperidin-1-ylphenyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct biological activities. The presence of both methoxy groups and the piperidinyl moiety enhances its potential as a therapeutic agent, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,4-dimethoxy-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-17-10-11-18(19(14-17)25-2)20(23)21-15-6-8-16(9-7-15)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIKFLGWRBXPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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